

## Preclinical Data for JAK1/TYK2-IN-3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JAK1/TYK2-IN-3	
Cat. No.:	B1409497	Get Quote

This technical guide provides a comprehensive overview of the preclinical data for **JAK1/TYK2-IN-3**, a potent and selective dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of inflammatory and autoimmune diseases.

### **Core Compound Profile**

**JAK1/TYK2-IN-3** is a novel 2,8-diazaspiro[4.5]decan-1-one derivative identified as a highly potent and selective dual inhibitor of JAK1 and TYK2. Its preclinical profile suggests significant anti-inflammatory properties and a promising therapeutic window for the treatment of conditions such as inflammatory bowel disease (IBD).

### In Vitro Activity and Selectivity

The inhibitory activity of **JAK1/TYK2-IN-3** was assessed against the four members of the JAK family. The compound demonstrated high potency for TYK2 and JAK1, with significantly lower activity against JAK2 and JAK3, indicating a favorable selectivity profile.

Table 1: In Vitro Kinase Inhibitory Activity of JAK1/TYK2-IN-3



Kinase	IC50 (nM)
TYK2	6
JAK1	37
JAK2	140
JAK3	362

Data sourced from in vitro kinase assays.

## Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

JAK1 and TYK2 are key mediators in the signaling pathways of numerous pro-inflammatory cytokines. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. **JAK1/TYK2-IN-3** exerts its anti-inflammatory effects by inhibiting the phosphorylation of STATs, thereby blocking this critical signaling cascade.

Figure 1: Mechanism of Action of JAK1/TYK2-IN-3.

## In Vivo Efficacy in a Murine Model of Ulcerative Colitis

The therapeutic potential of **JAK1/TYK2-IN-3** was evaluated in a dextran sulfate sodium (DSS)-induced model of acute ulcerative colitis in C57BL/6 mice. Oral administration of the compound resulted in a dose-dependent amelioration of disease severity.

Table 2: Efficacy of JAK1/TYK2-IN-3 in DSS-Induced Colitis in Mice



Treatment Group	Dose (mg/kg, p.o., b.i.d.)	Disease Activity Index (DAI)	Colon Length (cm)	Body Weight Change (%)
Vehicle	-	$3.8 \pm 0.4$	5.2 ± 0.3	-15.2 ± 2.1
JAK1/TYK2-IN-3	10	2.5 ± 0.3	6.5 ± 0.4	-8.5 ± 1.5*
JAK1/TYK2-IN-3	20	1.8 ± 0.2	7.8 ± 0.5	-4.1 ± 1.2**
JAK1/TYK2-IN-3	30	1.2 ± 0.2	8.5 ± 0.4	-1.8 ± 0.9***

Values are presented as mean  $\pm$  SEM. \*p < 0.05, \*\*p < 0.01, \*\*\*p < 0.001 vs. Vehicle group.

Furthermore, treatment with **JAK1/TYK2-IN-3** led to a significant reduction in the colonic expression of pro-inflammatory cytokines.

Table 3: Effect of **JAK1/TYK2-IN-3** on Pro-inflammatory Cytokine mRNA Expression in Colon Tissue

Treatment Group	Dose (mg/kg)	TNF-α (relative expression)	IL-1β (relative expression)	IL-6 (relative expression)
Vehicle	-	1.00 ± 0.12	1.00 ± 0.15	1.00 ± 0.11
JAK1/TYK2-IN-3	30	0.35 ± 0.05	0.41 ± 0.06	0.38 ± 0.04***

Values are presented as mean  $\pm$  SEM. \*\*\*p < 0.001 vs. Vehicle group.

#### **Pharmacokinetic Profile**

Pharmacokinetic studies were conducted in male Sprague-Dawley rats to evaluate the oral bioavailability of **JAK1/TYK2-IN-3**.

Table 4: Pharmacokinetic Parameters of JAK1/TYK2-IN-3 in Rats



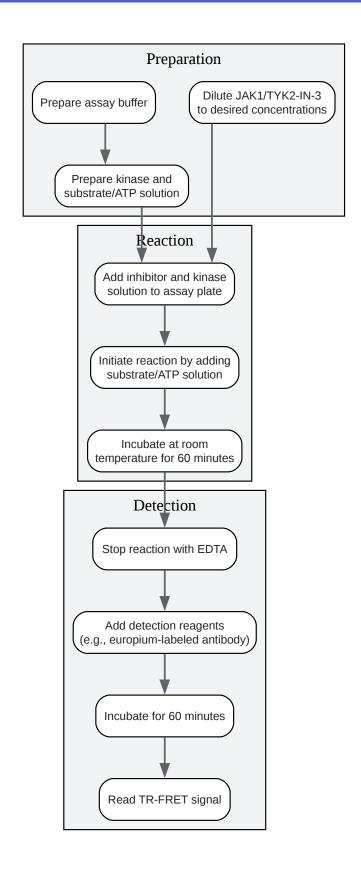
Parameter	Value (5 mg/kg, p.o.)
Cmax (ng/mL)	285 ± 45
Tmax (h)	1.0 ± 0.5
AUC (0-t) (ng·h/mL)	876 ± 123
t1/2 (h)	3.2 ± 0.6
Oral Bioavailability (%)	23.7

Values are presented as mean ± SEM.

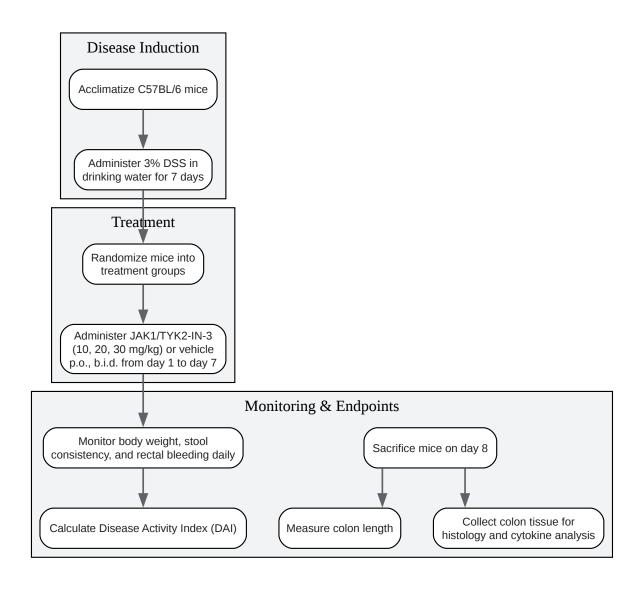
# Experimental Protocols In Vitro Kinase Inhibition Assay

The inhibitory activity of **JAK1/TYK2-IN-3** against JAK family kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.









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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com